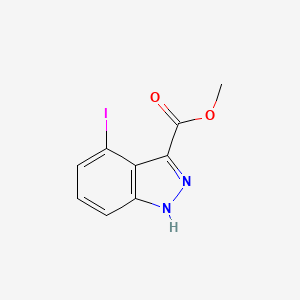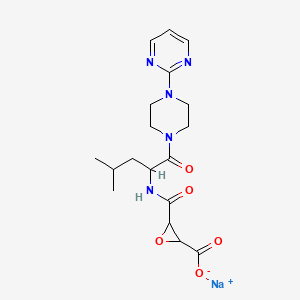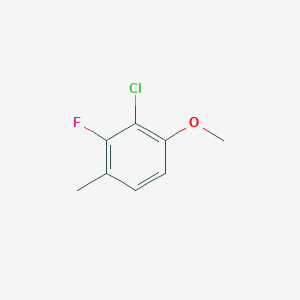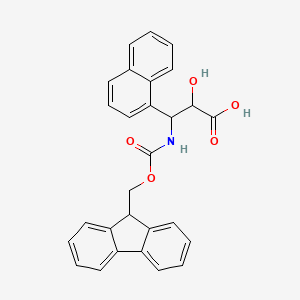![molecular formula C33H30FN5O3 B12104074 9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine is a complex organic molecule featuring a purine base with a fluorinated cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopentane ring system. The key steps include:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of reactions involving the formation of a dioxolane ring, followed by fluorination.
Attachment of the Trityloxy Group: The trityloxy group is introduced via a nucleophilic substitution reaction, where a trityl chloride reacts with the hydroxyl group on the cyclopentane ring.
Coupling with the Purine Base: The final step involves coupling the modified cyclopentane ring with a purine base, typically through a condensation reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The fluorinated cyclopentane ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the purine base or the cyclopentane ring.
Substitution: The trityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the trityloxy group.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound is studied for its potential as an antiviral agent. The fluorinated cyclopentane ring and purine base are structural motifs found in many biologically active molecules.
Medicine
Medically, the compound is investigated for its anticancer properties. Its ability to interfere with DNA synthesis and repair makes it a candidate for cancer treatment.
Industry
In the industrial sector, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new drugs and pesticides.
作用機序
The compound exerts its effects primarily through interaction with DNA and RNA. The purine base can intercalate into DNA, disrupting its structure and function. The fluorinated cyclopentane ring enhances the compound’s stability and binding affinity to nucleic acids. This interaction can inhibit DNA replication and transcription, leading to cell death in cancer cells or inhibition of viral replication.
類似化合物との比較
Similar Compounds
9-((3aS,4S,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine: Similar structure but lacks the fluorine atom.
9-((3aS,4S,6aR)-5-Chloro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine enhances its stability and binding affinity to nucleic acids compared to its non-fluorinated counterparts. This makes it more effective in its biological applications, particularly in antiviral and anticancer research.
特性
IUPAC Name |
9-[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30FN5O3/c1-32(2)41-28-24(25(34)27(29(28)42-32)39-20-38-26-30(35)36-19-37-31(26)39)18-40-33(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19-20,27-29H,18H2,1-2H3,(H2,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAHJAOPXHNQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N6C=NC7=C(N=CN=C76)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol](/img/structure/B12104001.png)

![3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide](/img/structure/B12104013.png)



amine](/img/structure/B12104030.png)
![octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B12104037.png)
![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)


![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)

